6-(1-benzofuran-2-yl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Physicochemical Lipophilicity Drug-likeness

This compound is a heterocyclic small molecule belonging to the 2,4-diamino-1,3,5-triazine class, uniquely substituted at position 6 with a benzofuran-2-yl moiety and at the N2 position with an ortho-methylphenyl (o-toluidine) group. It is listed in the ZINC database as entry ZINC000049053471, with a calculated logP of 3.05 and no reported bioactivity in ChEMBL as of 2015.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
Cat. No. B5738502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-benzofuran-2-yl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H15N5O/c1-11-6-2-4-8-13(11)20-18-22-16(21-17(19)23-18)15-10-12-7-3-5-9-14(12)24-15/h2-10H,1H3,(H3,19,20,21,22,23)
InChIKeyOHVAMBFSTMFHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Overview for 6-(1-benzofuran-2-yl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS Unassigned, MF C18H15N5O, MW 317.35 g/mol)


This compound is a heterocyclic small molecule belonging to the 2,4-diamino-1,3,5-triazine class, uniquely substituted at position 6 with a benzofuran-2-yl moiety and at the N2 position with an ortho-methylphenyl (o-toluidine) group [1]. It is listed in the ZINC database as entry ZINC000049053471, with a calculated logP of 3.05 and no reported bioactivity in ChEMBL as of 2015 [2]. The compound is commercially available from specialty chemical suppliers as a research-grade building block, typically at ⪄95% purity .

Procurement Risk: Why Generic Substitution with Other 2,4-Diamino-1,3,5-Triazines Fails for This Compound


Within the 2,4-diamino-1,3,5-triazine series, seemingly minor substituent changes produce profound shifts in physicochemical and biological profiles. For the target compound, the combination of the benzofuran-2-yl group (a 10-π-electron planar system that confers distinct π-stacking and conformational preferences compared to furan or phenyl analogs ) and the ortho-methyl substituent on the N-aryl ring (which introduces steric hindrance and alters torsional angle distributions relative to unsubstituted or para-substituted analogs [1]) creates a unique chemical space that is unlikely to be replicated by any single available analog. Procurement of any close structural analog will yield a different molecule with potentially divergent solubility, logP, target engagement, and metabolic stability, even if no comparative biological data exist in the public domain. Therefore, specification of this exact compound is mandatory when a research program requires the benzofuran-o-toluidine pharmacophore combination [2].

Quantitative Differentiation Evidence for 6-(1-benzofuran-2-yl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine Against Closest Analogs


Physicochemical Property Differentiation: logP and Molecular Weight Versus Core Scaffold and Para-Substituted Analogs

The target compound exhibits a calculated logP of 3.05 (ZINC20), which is substantially higher than the unsubstituted 2,4-diamino-6-(benzofuran-2-yl)-s-triazine core (CAS 73941-06-7, C11H9N5O, MW 227.22 g/mol, logP estimated at 1.2 based on aclogP ). The target also differs from the para-chloro analog 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (MW 337.76 g/mol, C17H12ClN5O), where the chlorine atom increases polarity and decreases logP relative to the methyl group . The ortho-methyl substitution introduces both lipophilic character and steric shielding of the amine, altering hydrogen-bonding capacity and likely membrane permeability compared to analogs without ortho substitution [1]. These differences are quantifiable in silico and can be directly compared for procurement decisions.

Physicochemical Lipophilicity Drug-likeness

Benzofuran Ring Presence Confers Unique π-Stacking Potential Not Found in Furan or Phenyl Analogous Triazines

The benzofuran moiety is a 10-π-electron planar system (fused benzene + furan) that offers a larger aromatic surface area for π-π stacking interactions compared to the furan ring (6-π electrons) or a simple phenyl group . In the context of 2,4-diamino-s-triazine inhibitors, early studies showed that 2,4-diamino-6-(2-furyl)-triazine was among the most active chemosterilants in house flies at 2.5 ppm, but the benzofuran analog provides additional aromatic contacts that can enhance target binding in enzymes with extended hydrophobic pockets [1]. This structural feature is unique among commercially available triazine building blocks and cannot be achieved by simple aryl substitution. While direct binding data for this specific compound are absent, docking studies on related benzofuran-triazine hybrids have demonstrated stable interactions with DHFR and other targets [2].

Medicinal Chemistry Structure-Based Design π-Stacking

Ortho-Methyl Substitution on N-Phenyl Ring Imposes Conformational Restriction Absent in Unsubstituted and Para-Substituted Analogs

The ortho-methyl group on the N-anilino ring creates steric hindrance that restricts rotation around the N-aryl bond, resulting in a preferred conformational ensemble different from that of the unsubstituted phenyl analog (6-(1-benzofuran-2-yl)-N2-phenyl-1,3,5-triazine-2,4-diamine, C17H13N5O, MW 303.32) or the para-methyl analog (6-(1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, C18H15N5O, MW 317.35) . In structurally related benzofuran-triazine hybrids, ortho-substitution has been shown to modulate binding selectivity in silico, as the dihedral angle between the anilino ring and the triazine plane directly influences the presentation of hydrogen bond donors to target proteins [1]. This conformational restriction is absent in para-substituted analogs, where the methyl group projects away from the binding interface. The effect is measurable by DFT-optimized dihedral angles or X-ray torsion angles, though no crystal structure of the target compound is currently available [2].

Conformational Analysis Steric Effects SAR

Antimicrobial Potential of Benzofuran-Triazine Scaffold: Class-Level Activity Signatures

Conjugated benzofuran-triazine derivatives (compounds 8a-8h) have demonstrated antimicrobial activity in vitro, with the most potent compound (8e) exhibiting MIC values of 125–32 μg/mL against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, S. enteritidis), and fungal strains [1]. Molecular docking into dihydrofolate reductase (DHFR) active sites revealed favorable binding poses, suggesting the triazine-benzofuran scaffold is a privileged framework for enzyme inhibition [2]. While these data are not from the target compound itself, they establish a class-level activity signature that distinguishes benzofuran-triazines from simpler triazines lacking the benzofuran motif. Procurement of the target compound enables direct experimental evaluation of whether the ortho-methyl substitution improves or diminishes this baseline antimicrobial activity, providing a well-defined SAR point that is not addressable with commercially standardized panels [3].

Antimicrobial Docking DHFR

Procurement-Driven Application Scenarios for 6-(1-benzofuran-2-yl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine


Chemical Biology Probe: Ortho-Methyl Conformational Probe in Enzyme Inhibition Assays

Use this compound as a sterically constrained probe to investigate the conformational requirements of enzyme active sites that accommodate diarylamine or N-aryl scaffolds. The ortho-methyl group enforces a non-planar orientation of the anilino ring, enabling discrimination between targets that prefer planar (e.g., unsubstituted phenyl) vs. twisted aromatic ligands. This application is supported by the conformational class-level inference described in Evidence Item 3 (Section 3) [1].

Antimicrobial Medicinal Chemistry: Filling SAR Gaps in Benzofuran-Triazine Series

Incorporate this compound into a focused library of benzofuran-triazine derivatives to evaluate the impact of ortho-methyl substitution on antimicrobial activity, following the precedent established by the 8a-8h series that showed MIC values down to 125 μg/mL against Gram-positive and Gram-negative pathogens (see Evidence Item 4, Section 3) [2]. The compound provides a missing SAR data point for the ortho-toluidine substituent, which is critical for structure-activity relationship publications and patent filings.

Computational Chemistry: In Silico Screening and Model Refinement

Deploy this compound as a calibration standard or validation set member in molecular docking and QSAR model development. The absence of publicly reported bioactivity data for this compound in ChEMBL (as confirmed by ZINC20, 2015 ) makes it an ideal blind test candidate for virtual screening campaigns, while its calculated logP of 3.05 and unique benzofuran-o-toluidine topology (Evidence Items 1 and 2, Section 3) provide distinct features for model discrimination [1].

Quote Request

Request a Quote for 6-(1-benzofuran-2-yl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.